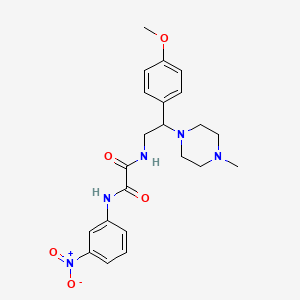

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O5/c1-25-10-12-26(13-11-25)20(16-6-8-19(32-2)9-7-16)15-23-21(28)22(29)24-17-4-3-5-18(14-17)27(30)31/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTILAUEQGPHQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound with a molecular formula of and a molecular weight of approximately 441.49 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of ribosomal S6 kinase (RSK), which plays a critical role in cell growth and survival.

Structural Characteristics

The compound features several functional groups:

- Methoxy group : Enhances lipophilicity and may improve bioavailability.

- Piperazine moiety : Often associated with increased biological activity and selectivity towards specific targets.

- Nitrophenyl group : May contribute to the compound's interaction with biological targets.

The primary biological activity of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide involves its role as an RSK inhibitor. RSK is implicated in various signaling pathways that regulate cell proliferation and survival. Inhibition of RSK can lead to:

- Induction of apoptosis : This process is crucial for cancer treatment, as it helps eliminate malignant cells.

- Cell cycle arrest : The compound has been shown to arrest the cell cycle at the S phase, further contributing to its antitumor effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in assays conducted on HepG2 cells, it was observed that treatment with the compound resulted in:

- Increased expression of pro-apoptotic proteins (e.g., Bax).

- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).

- Activation of caspase-3, indicating the initiation of the apoptotic pathway.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 441.49 g/mol |

| CAS Number | 903304-66-5 |

| Target Protein | Ribosomal S6 Kinase (RSK) |

| IC50 (HepG2 Cells) | 6.92 - 8.99 μM |

Case Studies

- Antitumor Activity : A study focused on the effect of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide on HepG2 cells showed a dose-dependent inhibition of cell growth, with significant effects observed at concentrations ranging from 0 to 320 mg/L over 72 hours. The MTT assay confirmed a clear correlation between concentration and cytotoxicity.

- Molecular Docking Studies : Computational studies using molecular docking simulations revealed that the compound binds effectively to the active site of RSK, suggesting a strong affinity that may underlie its biological activity. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions, which stabilize the complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The following oxalamide derivatives share structural motifs with the target compound, enabling comparative analysis:

Table 1: Structural and Molecular Comparison

Key Observations:

- In contrast, S336 lacks piperazine but retains pyridine, favoring flavorant properties .

- Nitro Group Position : The target’s 3-nitrophenyl group contrasts with CAS 886943-54-0’s 4-nitrophenyl. Meta-substitution may sterically hinder receptor binding compared to para-substitution, altering activity .

- Aromatic Diversity : The 4-methoxyphenyl group in the target compound and CAS 1049418-06-5 suggests a preference for electron-donating substituents, whereas S336 uses dimethoxybenzyl for enhanced umami taste .

Table 2: Functional and Toxicological Data

Key Findings:

- Lipophilicity : The target compound’s higher molecular weight and piperazine moiety may reduce solubility compared to S336, which is optimized for food applications .

- Toxicity: S336’s established NOEL (100 mg/kg/day) and safety margins suggest oxalamides with simple aromatic groups (e.g., dimethoxybenzyl) exhibit favorable toxicological profiles.

Q & A

What are the key considerations for designing a synthetic route for N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide?

Level: Basic

Answer:

The synthesis of oxalamide derivatives typically involves multi-step reactions. A plausible route includes:

- Step 1: Formation of the nitrovinyl intermediate via condensation of 4-methoxybenzaldehyde with nitroethane under acidic conditions (yield ~96%), as demonstrated in analogous oxalamide syntheses .

- Step 2: Reduction of the nitro group to an amine, followed by coupling with a 3-nitrophenyl isocyanate or chlorooxalate derivative.

- Step 3: Introduction of the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination.

Key Methodological Tips: - Use high-resolution mass spectrometry (HRMS) and / NMR to confirm intermediate structures .

- Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts like unreacted amines or over-alkylation .

How can spectroscopic techniques resolve structural ambiguities in this compound?

Level: Basic

Answer:

- NMR: Identify distinct proton environments:

- HRMS: Confirm molecular formula (e.g., [M+H] expected for : 442.1854) .

- X-ray Crystallography: Resolve stereochemistry and confirm intramolecular interactions (e.g., hydrogen bonding between oxalamide carbonyl and piperazine N–H) .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Level: Intermediate

Answer:

- Enzyme Inhibition Assays: Test against targets like soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms, given structural similarities to known inhibitors .

- Cellular Assays: Assess cytotoxicity (MTT assay) and apoptosis induction (Annexin V/PI staining) in cancer cell lines, leveraging the nitro group’s redox activity .

Data Interpretation: Normalize activity to controls and account for solubility issues (e.g., DMSO vehicle interference) .

How can conflicting bioactivity data between in vitro and in vivo studies be analyzed?

Level: Advanced

Answer:

- Pharmacokinetic Factors: Measure plasma protein binding and metabolic stability (e.g., liver microsomal assays) to identify rapid clearance or poor bioavailability .

- Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy discrepancies .

- Dose-Response Reconciliation: Adjust in vivo dosing regimens based on in vitro IC values and compartmental modeling .

What strategies optimize the compound’s selectivity for target vs. off-target receptors?

Level: Advanced

Answer:

- Molecular Docking: Model interactions with homology-built targets (e.g., sEH or GPCRs) to identify critical residues (e.g., piperazine’s role in H-bonding) .

- SAR Studies: Synthesize analogs with modifications to the 3-nitrophenyl or piperazine groups. For example:

How should researchers design a robust in vivo pharmacokinetic study for this compound?

Level: Advanced

Answer:

- Animal Model Selection: Use rodents (e.g., Sprague-Dawley rats) for initial PK profiling.

- Dosing Routes: Compare oral vs. intravenous administration to calculate bioavailability (F > 30% is desirable) .

- Analytical Method: Develop a validated LC-MS/MS method for plasma quantification (LLOQ ~1 ng/mL) .

- Key Parameters: Measure , , and AUC to assess exposure and guide dosing intervals .

What crystallographic techniques validate the compound’s solid-state structure?

Level: Intermediate

Answer:

- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (e.g., ethanol/water mixture) and solve the structure using SHELX software .

- Key Metrics: Report bond lengths (e.g., C=O ~1.23 Å), angles, and torsion angles to confirm conformational stability .

- Intermolecular Interactions: Analyze hydrogen-bonding networks (e.g., oxalamide N–H⋯O=C) that influence crystal packing and solubility .

How can researchers address low synthetic yields during scale-up?

Level: Intermediate

Answer:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.